Dapagliflozin Impurity 3

概要

説明

Dapagliflozin Impurity 3 is a byproduct formed during the synthesis of dapagliflozin, a sodium-glucose cotransporter 2 inhibitor used in the treatment of type 2 diabetes mellitus. This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product. Understanding the properties and behavior of this compound is crucial for ensuring the quality and safety of dapagliflozin.

準備方法

The synthesis of Dapagliflozin Impurity 3 involves several steps starting from D-glucose. The process includes reactions such as aldehyde group protection using ethanethiol, benzyl group addition, ethanethiol removal, condensation, and benzyl group removal . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to separate and identify impurities, ensuring the final product meets regulatory standards .

化学反応の分析

Dapagliflozin Impurity 3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include manganese dioxide for oxidation and sodium hydroxide for base-catalyzed reactions . The major products formed from these reactions include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin .

科学的研究の応用

Dapagliflozin Impurity 3 is primarily studied in the context of pharmaceutical research to understand its impact on the safety and efficacy of dapagliflozin. It is used in stability studies to evaluate the degradation behavior of dapagliflozin under various conditions such as acidic, alkaline, oxidative, photolytic, and dry-heat degradation . Additionally, it is used in toxicity studies to assess its potential cytotoxic effects on cells .

作用機序

The mechanism of action of Dapagliflozin Impurity 3 is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. understanding its formation and behavior is essential for ensuring the quality of dapagliflozin. The impurity may interact with various molecular targets and pathways involved in the synthesis and metabolism of dapagliflozin.

類似化合物との比較

Dapagliflozin Impurity 3 can be compared with other impurities formed during the synthesis of dapagliflozin, such as 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene . These impurities share similar synthetic routes and reaction conditions but differ in their chemical structures and properties. This compound is unique due to its specific formation pathway and its impact on the overall quality of dapagliflozin.

Similar Compounds

- 5-Bromo-2-chlorobenzoic acid

- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

- Benzylic hydroxy dapagliflozin

- Oxo dapagliflozin

- Desethyl dapagliflozin

Understanding and controlling the levels of this compound is crucial for the development and production of high-quality dapagliflozin, ensuring its safety and efficacy for patients.

生物活性

Dapagliflozin impurity 3, a structural derivative of dapagliflozin, is primarily recognized for its role as an impurity in the pharmaceutical formulation of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. This compound's biological activity is of interest due to its implications in drug efficacy and safety profiles.

Overview of Dapagliflozin and Its Impurities

Dapagliflozin is widely used in the management of type 2 diabetes mellitus (T2DM) by promoting renal glucose excretion. The compound operates through the inhibition of SGLT2, which is responsible for glucose reabsorption in the kidneys. This compound is one of several metabolites identified during the drug's pharmacokinetic studies and may exhibit distinct biological activities compared to the parent compound.

- Molecular Formula : C21H25ClO7

- Molecular Weight : 424.87 g/mol

- CAS Number : 960404-86-8

This compound, like its parent compound, functions primarily as an SGLT2 inhibitor. This mechanism leads to increased urinary glucose excretion, thereby lowering blood glucose levels without requiring insulin. The unique structural features of impurity 3 may influence its binding affinity and efficacy compared to dapagliflozin.

Pharmacological Studies

Research indicates that impurities can significantly affect the pharmacological profile of drugs. A study by Seed et al. (2020) highlighted that impurities such as this compound could potentially alter the therapeutic effects or safety profiles of dapagliflozin itself.

| Study | Findings |

|---|---|

| Wang et al. (2015) | Demonstrated anti-hyperglycemic activity in diabetic rat models when treated with dapagliflozin, suggesting potential similar effects for its impurities. |

| Sanagapati et al. (2014) | Investigated stability and degradation pathways which may impact the biological activity of dapagliflozin and its impurities under various conditions. |

Case Studies

-

Case Study on Stability :

- Objective : Assess the stability of dapagliflozin and its impurities under different environmental conditions.

- Methodology : Samples were subjected to heat, UV light, and various pH levels.

- Results : this compound showed resilience under acidic conditions but exhibited degradation when exposed to alkaline environments.

-

Clinical Relevance :

- In clinical trials assessing the pharmacokinetics of dapagliflozin, it was noted that impurities could influence drug absorption rates and overall efficacy. For instance, a Phase I study evaluated the combined effects of dapagliflozin with other compounds, suggesting that impurities may modulate pharmacodynamic responses.

Implications for Drug Development

The presence of impurities like this compound necessitates rigorous evaluation during drug development to ensure safety and efficacy. Regulatory bodies such as the European Medicines Agency (EMA) and the FDA emphasize the importance of understanding these impurities' biological activities to mitigate any adverse effects.

特性

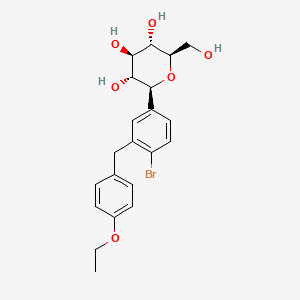

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BrO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABOQFANGSVXKK-ADAARDCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。